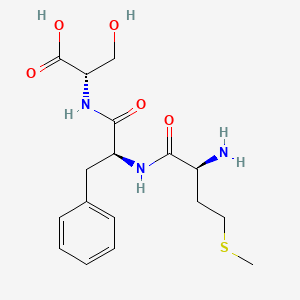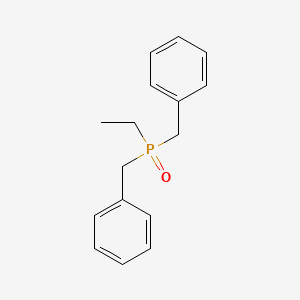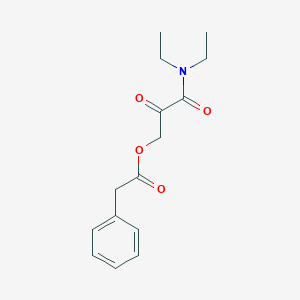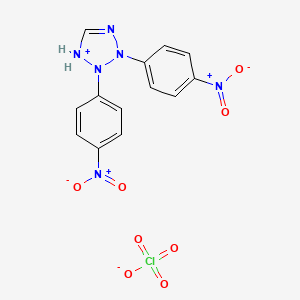
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core with two 4-nitrophenyl groups attached, making it a subject of interest in both organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate typically involves the reaction of 4-nitrobenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with another equivalent of 4-nitrobenzyl chloride under controlled conditions to form the tetrazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The tetrazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazolium ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazolium compounds.
科学研究应用
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the tetrazolium ring can interact with nucleophilic sites in biological molecules. These interactions can modulate enzyme activities and affect cellular pathways, making the compound useful in various biochemical applications.
相似化合物的比较
Similar Compounds
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium chloride
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium bromide
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium iodide
Uniqueness
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness can be leveraged in specific applications where the perchlorate anion’s properties are advantageous.
属性
CAS 编号 |
376353-97-8 |
|---|---|
分子式 |
C13H11ClN6O8 |
分子量 |
414.71 g/mol |
IUPAC 名称 |
2,3-bis(4-nitrophenyl)-1H-tetrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H10N6O4.ClHO4/c20-18(21)12-5-1-10(2-6-12)16-14-9-15-17(16)11-3-7-13(8-4-11)19(22)23;2-1(3,4)5/h1-9H,(H,14,15);(H,2,3,4,5) |
InChI 键 |
POPSGTLBIDPIDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2[NH2+]C=NN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


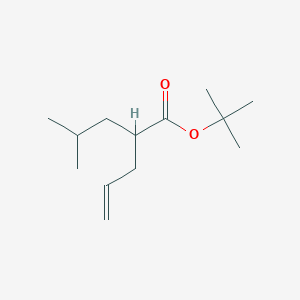
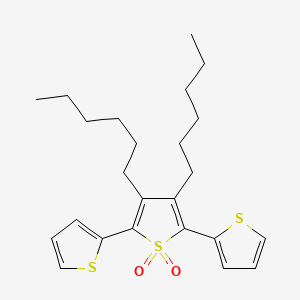
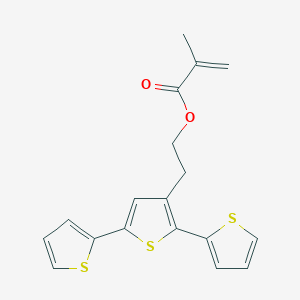
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)

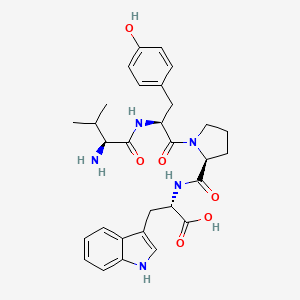
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
